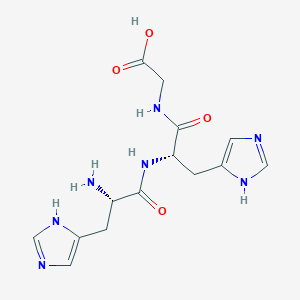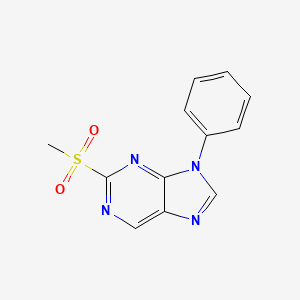
2-(methylsulfonyl)-9-phenyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfonyl)-9-phenyl-9H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes This particular compound is characterized by the presence of a methylsulfonyl group at the 2-position and a phenyl group at the 9-position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-9-phenyl-9H-purine typically involves the introduction of the methylsulfonyl and phenyl groups onto the purine ring. One common method involves the reaction of 2-chloropurine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenylboronic acid under Suzuki-Miyaura coupling conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfonyl)-9-phenyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a purine derivative.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(sulfonyl)-9-phenyl-9H-purine.
Reduction: Formation of 2-hydroxy-9-phenyl-9H-purine.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(methylsulfonyl)-9-phenyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-9-phenyl-9H-purine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfonyl)phenyl indole derivatives: These compounds also contain a methylsulfonyl group and have shown antimicrobial and anti-inflammatory activities.
2-(4-methylsulfonylphenyl) pyrimidines: These compounds are known for their COX-2 inhibitory effects and anti-inflammatory properties.
Uniqueness
2-(methylsulfonyl)-9-phenyl-9H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfonyl group and a phenyl group makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
118807-52-6 |
|---|---|
Molecular Formula |
C12H10N4O2S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
2-methylsulfonyl-9-phenylpurine |
InChI |
InChI=1S/C12H10N4O2S/c1-19(17,18)12-13-7-10-11(15-12)16(8-14-10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
QPLKWTSLUNTELE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)N(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


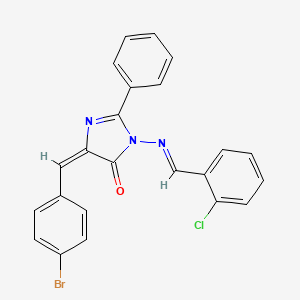
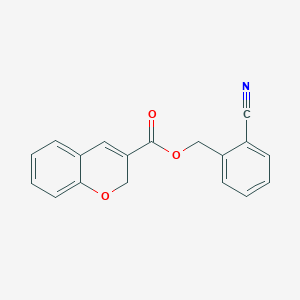
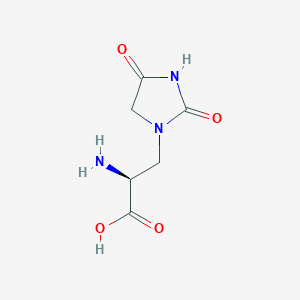
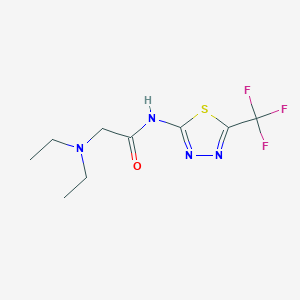
![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
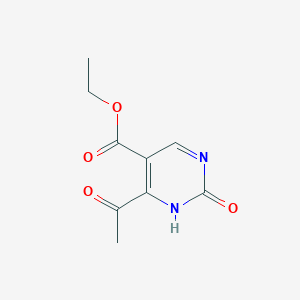
![1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one](/img/structure/B12935473.png)
![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)
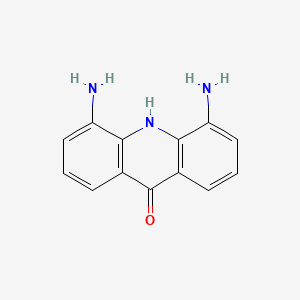
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
